6,6-Dimethylocta-1,7-dien-3-yne
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Overview
Description
6,6-Dimethylocta-1,7-dien-3-yne is an organic compound with the molecular formula C10H14. It is characterized by a unique structure that includes a combination of alkyne and diene functionalities, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylocta-1,7-dien-3-yne can be achieved through various synthetic routes. One common method involves the reaction of 6,6-dimethyl-1,5-heptadien-4-yne with appropriate reagents under controlled conditions. The reaction typically requires a catalyst, such as palladium or nickel, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylocta-1,7-dien-3-yne undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Halogenating agents: Bromine, chlorine.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alkenes, alkanes, and halogenated derivatives .
Scientific Research Applications
6,6-Dimethylocta-1,7-dien-3-yne has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,6-Dimethylocta-1,7-dien-3-yne involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Linalool: A monoterpenoid with a similar structure but different functional groups.
Geranyl acetate: An ester with a similar carbon skeleton but different functional groups.
Geranyl palmitate: An ester with a similar carbon skeleton but different functional groups.
Uniqueness
6,6-Dimethylocta-1,7-dien-3-yne is unique due to its combination of alkyne and diene functionalities, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
89454-73-9 |
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Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
6,6-dimethylocta-1,7-dien-3-yne |
InChI |
InChI=1S/C10H14/c1-5-7-8-9-10(3,4)6-2/h5-6H,1-2,9H2,3-4H3 |
InChI Key |
FQPLQFRDVGWPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#CC=C)C=C |
Origin of Product |
United States |
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